2-deoxy-D-ribonate

Description

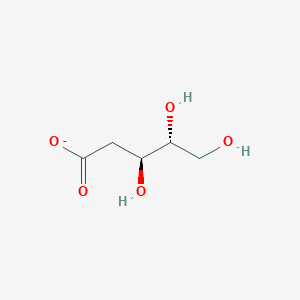

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O5- |

|---|---|

Molecular Weight |

149.12 g/mol |

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanoate |

InChI |

InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/p-1/t3-,4+/m0/s1 |

InChI Key |

VBUWJOHKCBQXNU-IUYQGCFVSA-M |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)[O-] |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)[O-] |

Origin of Product |

United States |

Biological Formation and Occurrence of 2 Deoxy D Ribonate

Biosynthetic Pathways of 2-Deoxy-D-ribonate

The formation of this compound occurs through various mechanisms, including the oxidative conversion of its precursor sugar, derivation from nucleic acid degradation, and as a product of oxidative DNA damage and repair.

This compound can be formed through the oxidation of 2-deoxy-D-ribose. In bacterial systems, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified, where 2-deoxy-D-ribose is oxidized to this compound asm.orgnih.govosti.govnih.govresearchgate.net. For instance, in Pseudomonas simiae, 2-deoxy-D-ribose is proposed to be oxidized to this compound, which is then further oxidized to ketodeoxyribonate before being cleaved into smaller molecules asm.orgnih.govosti.govnih.gov. This conversion is facilitated by enzymes such as deoxyribose dehydrogenase asm.orgnih.gov. Additionally, acetic acid bacteria have been observed to utilize 2-deoxy-D-ribose as a substrate, producing 2-deoxy-4-keto-D-ribonate through the action of membrane-binding D-aldopentose 4-dehydrogenase and 4-keto-D-1-dehydrogenase researchgate.net.

2-Deoxy-D-ribose, the sugar component of DNA, is released during the degradation of nucleic acids, particularly when cells undergo lysis and their DNA breaks down asm.orgnih.govosti.govnih.govresearchgate.netwhiterose.ac.uk. DNA is initially hydrolyzed into oligonucleotides, which are then further broken down into individual deoxynucleotides and subsequently deoxynucleosides nih.gov. Deoxynucleosides can then be cleaved to liberate 2-deoxy-D-ribose and their respective nucleobases nih.gov. A notable example is the enzymatic degradation of thymidine (B127349) by thymidine phosphorylase, which yields 2-deoxy-D-ribose and thymine (B56734) nih.govmdpi.comcaymanchem.com. Once formed, this 2-deoxy-D-ribose can be subsequently oxidized to this compound asm.orgnih.govresearchgate.net.

Oxidative DNA damage (ODD), caused by reactive oxygen species (ROS), is a continuous process in living cells mdpi.comimrpress.com. This compound (or its acid form, 2-deoxy-D-ribonic acid) can arise as a product of the repair of such oxidatively damaged DNA asm.orgnih.govresearchgate.netsigmaaldrich.com. The base excision repair (BER) pathway is a primary mechanism for correcting non-bulky DNA lesions, including those caused by ROS mdpi.comimrpress.commdpi.comnih.gov. During BER, damaged bases are excised, leading to the formation of an apurinic/apyrimidinic (AP) site mdpi.com. This AP site is further processed, which can lead to the generation of a 5'-2-deoxyribose-5'-phosphate (5'-dRP) mdpi.com. More broadly, 2-deoxy-D-ribonic acid is known to be produced as part of bistranded lesions resulting from DNA damaging agents, such as ionizing radiation and organometallic oxidants sigmaaldrich.com. It can also serve as a metastable intermediate in DNA damage mediated by copper phenanthroline nucleases and is formed under anaerobic conditions in the presence of certain radiosensitizing agents sigmaaldrich.com.

Beyond enzymatic pathways and repair mechanisms, this compound can also be generated through spontaneous chemical reactions within biological systems. One such pathway involves the reaction of hydrogen peroxide with 2-keto-3-deoxy-D-gluconate, an intermediate found in hexuronate metabolism and variants of the Entner-Doudoroff pathway of glycolysis asm.orgnih.govresearchgate.net. This highlights a non-enzymatic route for its formation in the cellular environment.

Endogenous Presence and Distribution

This compound is an endogenous compound found within mammalian systems, indicating its role as a human metabolite.

This compound has been detected in various mammalian biofluids, confirming its endogenous presence. It is recognized as a human metabolite nih.govnih.gov. Specifically, this compound has been identified in human urine asm.orgnih.govresearchgate.netsigmaaldrich.commdpi.com. Research has also indicated the presence of 2-deoxy-D-ribonic acid in human serum, particularly in studies investigating metabolites as biomarkers for conditions like bladder cancer mdpi.com.

Catabolism and Metabolic Fate of 2 Deoxy D Ribonate

Oxidative Catabolic Pathways in Diverse Bacteria

Genetic and in-vitro evidence has identified oxidative catabolic pathways for 2-deoxy-D-ribonate in several bacteria, including Pseudomonas simiae, Paraburkholderia bryophila, and Burkholderia phytofirmans. osti.govasm.org In P. simiae, the expression of the enzymes involved in this pathway is specifically induced by the presence of either deoxyribose or deoxyribonate. osti.govasm.org In contrast, P. bryophila and B. phytofirmans can operate this oxidative pathway in parallel with the deoxyribose 5-phosphate aldolase (B8822740) pathway. asm.orgnih.gov

The first committed step in the oxidative catabolism of this compound is its oxidation to a keto-derivative. osti.govasm.org Specifically, this compound is oxidized to form 2-deoxy-3-keto-D-ribonate. nih.gov This transformation is chemically analogous to the conversion of 2-deoxyglucose to 2-deoxy-3-ketogluconate observed in some Pseudomonas strains. nih.gov This reaction is catalyzed by a dehydrogenase, which prepares the molecule for subsequent cleavage. nih.gov

Following its oxidation, the resulting 2-deoxy-3-keto-D-ribonate, which is a β-keto acid, undergoes cleavage. nih.gov This cleavage step is proposed to be carried out by a β-keto acid cleavage enzyme, which splits the molecule to yield two key metabolic intermediates: acetyl-CoA and D-glyceryl-CoA. osti.govasm.orgnih.gov The requirement for a glycerate kinase in this pathway suggests that the D-glyceryl-CoA is further converted to glycerate, which can then enter central metabolism. asm.orgnih.gov

| Substrate | Intermediate | Cleavage Products | Final Metabolites |

|---|---|---|---|

| This compound | 2-Deoxy-3-keto-D-ribonate | Acetyl-CoA & D-Glyceryl-CoA | Acetyl-CoA & Glycerate |

An alternative oxidative pathway for this compound catabolism has been identified in Klebsiella michiganensis. osti.govasm.orgnih.gov This pathway is distinct in that it proceeds through acyl-CoA intermediates. osti.govasm.org While the pathway in bacteria like P. simiae involves direct oxidation and cleavage of the free acid, the K. michiganensis pathway involves the activation of the carboxyl group of deoxyribonate to a CoA thioester before subsequent oxidation and cleavage. asm.orgescholarship.org This bacterium utilizes this specific acyl-CoA-dependent pathway to consume deoxyribonate, but not deoxyribose. asm.org

| Feature | Standard Pathway (e.g., P. simiae) | Alternative Pathway (e.g., K. michiganensis) |

|---|---|---|

| Key Characteristic | Direct oxidation of free acid | Involvement of Acyl-CoA intermediates |

| Initial Substrate for Pathway | This compound | This compound |

| Key Intermediate Type | Keto-acid (2-Deoxy-3-ketoribonate) | Acyl-CoA thioester |

Enzymatic Components Governing this compound Catabolism

The catabolism of this compound is orchestrated by a specific set of enzymes that catalyze the sequential steps of the oxidative pathway.

For the direct catabolism of this compound, a different dehydrogenase is required. The oxidation of this compound to 2-deoxy-3-keto-D-ribonate is catalyzed by a short-chain dehydrogenase/reductase (SDR) enzyme. nih.gov This enzymatic step is crucial as it creates the β-keto acid structure necessary for the subsequent cleavage reaction. nih.gov

Lactonases play a preparatory role in the metabolic sequence that leads to this compound catabolism. When the pathway originates from 2-deoxy-D-ribose, the initial oxidation product is 2-deoxy-D-ribono-1,5-lactone. osti.gov A lactonase is then responsible for hydrolyzing the ester bond within this lactone ring. wikipedia.org This hydrolysis reaction opens the ring and yields this compound, the substrate for the subsequent oxidative steps. osti.govwikipedia.org Therefore, the function of the lactonase is essential for making this compound available for the catabolic pathway described.

Characterization of Beta-Keto Acid Cleavage Enzymes

The catabolism of this compound proceeds through an oxidative pathway that generates a key intermediate, 2-deoxy-3-keto-D-ribonate. This molecule is a β-keto acid, and its cleavage is a critical step in the metabolic cascade. This reaction is catalyzed by a specific class of enzymes known as β-keto acid cleavage enzymes (BKACE). nih.gov

In the bacterium Pseudomonas simiae, a gene identified as PS417_07250 is proposed to encode a β-keto acid cleavage enzyme involved in this pathway. researchgate.net These enzymes function by removing an acetyl group from a β-keto acid and transferring it to coenzyme A (CoA). researchgate.net In the context of this compound degradation, the β-keto acid cleavage enzyme is predicted to act on 2-deoxy-3-keto-D-ribonate, yielding D-glyceryl-CoA and acetoacetate (B1235776). nih.gov This enzymatic action is central to the breakdown of the carbon skeleton of the deoxyribose-derived intermediate.

The β-keto acid cleavage enzyme family (Pfam: PF05853) is found primarily in prokaryotes and is known to exhibit a diverse range of activities, with at least 14 different potential enzymatic functions identified. ebi.ac.uk While their roles can vary, a common function is the acetyl-CoA-dependent cleavage of β-keto acids. researchgate.net For instance, in some metabolic contexts like lysine (B10760008) fermentation, these enzymes catalyze the conversion of 3-keto-5-aminohexanoate and acetyl-CoA into acetoacetate and 3-aminobutyryl-CoA. ebi.ac.uk The proposed action in the this compound pathway is consistent with this general mechanism.

The genomic context of the β-keto acid cleavage enzyme gene in P. simiae further supports its role in this specific catabolic pathway. It is located within a putative operon that also includes genes for a short-chain dehydrogenase/reductase (SDR) family deoxyribonate dehydrogenase and a lactonase, enzymes that are also essential for the breakdown of this compound. nih.gov This genetic clustering suggests a coordinated regulation and functional relationship among these enzymes. biorxiv.org Similar gene clusters containing both deoxyribonate dehydrogenase and β-keto acid cleavage enzyme genes have been identified in other bacteria, such as Paraburkholderia bryophila and Burkholderia phytofirmans, indicating a conserved strategy for deoxyribonate utilization. nih.gov

Table 1: Key Enzyme in the Cleavage of 2-Deoxy-3-keto-D-ribonate

| Enzyme | Gene (in P. simiae) | Proposed Substrate | Proposed Products | Enzyme Family |

|---|---|---|---|---|

| Beta-keto acid cleavage enzyme | PS417_07250 | 2-deoxy-3-keto-D-ribonate | D-glyceryl-CoA, Acetoacetate | BKACE (PF05853) |

Involvement of Related Enzymes (e.g., Glycerate Kinases)

Following the cleavage of 2-deoxy-3-keto-D-ribonate by the β-keto acid cleavage enzyme, the resulting product, D-glyceryl-CoA, is further metabolized to enter central metabolic pathways. This subsequent step involves the action of glycerate kinases. The proposed pathway suggests that D-glyceryl-CoA is first converted to D-glycerate. nih.gov While the specific thiolase or CoA-transferase responsible for this conversion has not been definitively identified due to potential genetic redundancy, the subsequent phosphorylation of glycerate is a well-defined step. nih.gov

The D-glycerate is then phosphorylated by a glycerate kinase to produce 2-phosphoglycerate, a key intermediate in glycolysis. nih.gov This phosphorylation reaction links the catabolism of this compound to the central carbon metabolism of the cell, allowing for the complete breakdown of the sugar derivative for energy and biomass production.

In Pseudomonas simiae, the glycerate kinase involved in this pathway has been identified as the protein product of the gene PS417_13970. nih.gov This enzyme shares 51% sequence identity with glycerate kinase 1 from Escherichia coli (garK), which is known to produce 2-phosphoglycerate. nih.gov The involvement of this specific type of glycerate kinase is significant, as different glycerate kinases can have different product specificities; for instance, plant-type (GLYK) glycerate kinases typically produce D-glycerate 3-phosphate. asm.orgosti.gov The production of 2-phosphoglycerate directly channels the carbon from this compound into a later stage of the glycolytic pathway.

The genetic evidence from Klebsiella michiganensis also points to the importance of glycerate kinase in an analogous pathway for deoxyribonate catabolism, where the glycerate kinase gene is found in a cluster with other genes from the oxidative pathway. nih.gov This co-localization underscores the integral role of glycerate kinase in processing the downstream products of the initial cleavage step.

Table 2: Related Enzymes in the Catabolism of this compound

| Enzyme | Gene (in P. simiae) | Substrate | Product | Function |

|---|---|---|---|---|

| Glycerate Kinase | PS417_13970 | D-Glycerate | 2-Phosphoglycerate | Links pathway to glycolysis |

Enzymatic Synthesis and Biocatalytic Transformations Involving 2 Deoxy D Ribonate

Biocatalytic Production of 2-Deoxy-D-ribonate and Related Keto-Derivatives

The biocatalytic synthesis of this compound often involves the use of whole-cell systems or isolated enzymes that can perform specific oxidative transformations. Acetic acid bacteria (AAB) have been identified as particularly effective in this regard, owing to their diverse array of membrane-bound dehydrogenases. nih.gov These bacteria can incompletely oxidize a wide range of carbohydrates and alcohols, making them ideal candidates for producing specialty chemicals. nih.govfrontiersin.org

Enzymatic Oxidation of 2-Deoxy-D-ribose to 2-Deoxy-4-keto-D-ribonate

A key pathway for the production of this compound derivatives involves the enzymatic oxidation of 2-deoxy-D-ribose. researchgate.net Studies have shown that certain strains of acetic acid bacteria, such as Gluconobacter suboxydans, can oxidize D-ribose and 2-deoxy-D-ribose to their corresponding 4-keto-D-ribonate and 2-deoxy-4-keto-D-ribonate forms, respectively. researchgate.netresearchgate.net This transformation is a two-step process. First, 2-deoxy-D-ribose is oxidized to 2-deoxy-4-keto-D-ribose, which is then further oxidized to 2-deoxy-4-keto-D-ribonate. nih.govresearchgate.net The chemical structures of these oxidation products have been confirmed through analytical methods. researchgate.netresearchgate.net

This oxidative fermentation process is carried out by membrane-bound enzymes within the bacteria. nih.govresearchgate.net The process has been demonstrated using both growing cells and isolated membrane fractions of the bacteria. researchgate.netresearchgate.net

Utilization of Membrane-Binding D-Aldopentose 4-Dehydrogenase and 4-Keto-D-1-Dehydrogenase

The enzymatic oxidation of 2-deoxy-D-ribose is facilitated by two key membrane-bound enzymes found in acetic acid bacteria: D-aldopentose 4-dehydrogenase and 4-keto-D-aldopentose 1-dehydrogenase. nih.govresearchgate.netresearchgate.net These enzymes are part of the membrane-binding dehydrogenase (mDH) family, which are localized on the periplasmic side of the cytoplasmic membrane. nih.govfrontiersin.org They function by transferring electrons from the substrate to ubiquinone in the respiratory chain. nih.govfrontiersin.org

The initial oxidation of 2-deoxy-D-ribose to 2-deoxy-4-keto-D-ribose is catalyzed by D-aldopentose 4-dehydrogenase. researchgate.netresearchgate.net Subsequently, 4-keto-D-aldopentose 1-dehydrogenase catalyzes the oxidation of 2-deoxy-4-keto-D-ribose to the final product, 2-deoxy-4-keto-D-ribonate. researchgate.netresearchgate.net The presence and activity of these novel enzymes have been confirmed in the membrane fractions of bacteria like Gluconobacter suboxydans IFO 12528. researchgate.netresearchgate.net

Enzyme Engineering and Optimization for this compound Pathway Enzymes

To enhance the production of this compound and related compounds, significant efforts have been directed towards the engineering and optimization of the enzymes involved in its metabolic pathway. Deoxyribose-5-phosphate aldolases (DERAs) are a primary focus of this research due to their central role in the catabolism of deoxynucleosides and their potential in synthetic biocatalysis. nih.govd-nb.info

Strategies for Substrate Specificity Modulation

DERA enzymes naturally catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. nih.govd-nb.info However, their substrate promiscuity allows them to accept a variety of other aldehydes as both donors and acceptors, which is a key feature for synthetic applications. d-nb.info Protein engineering strategies, including structure-based design and directed evolution, have been employed to modulate the substrate specificity of DERAs. nih.govd-nb.info

For instance, research has focused on engineering DERAs to improve their preference for smaller, non-phosphorylated aldehyde substrates. researchgate.net By creating mutations at specific amino acid positions within the active site, scientists have been able to alter the enzyme's activity towards different substrates. researchgate.net Machine learning algorithms are also being used to guide these protein engineering efforts, accelerating the discovery of variants with desired specificities. researchgate.netresearchgate.net

Table 1: Examples of Engineering Strategies for DERA Substrate Specificity

| Strategy | Target Enzyme | Goal | Outcome | Reference |

| Structure-based Design | E. coli DERA | Improve preference for acetaldehyde | Variants with abolished activity on DRP and DR, and increased acetaldehyde specificity | researchgate.net |

| Directed Evolution | DERA aldolases | Optimize for novel C-C bond formation | Enzymes with enhanced synthetic utility | nih.gov |

| Machine Learning-guided Engineering | DERA aldolases | Accelerate engineering efforts | Predicted to speed up future DERA engineering | researchgate.net |

DERA: Deoxyribose-5-phosphate aldolase (B8822740), DRP: 2-deoxyribose-5-phosphate, DR: 2-deoxyribose

Approaches to Enhance Enzyme Efficiency and Stability

For DERAs, engineering efforts have also focused on improving their tolerance to high concentrations of aldehydes, which can cause inactivation. mdpi.com For example, a C49M mutation in the DERA from Pectobacterium atrosepticum was shown to significantly increase its tolerance to acetaldehyde. mdpi.com Furthermore, the discovery of DERAs from extremophiles, such as hyperthermophilic organisms, has provided enzymes with inherently higher stability, which are more efficient in certain synthetic reactions. d-nb.info

Biocatalytic Synthesis of Nucleosides Utilizing 2-Deoxy-D-ribose as a Precursor

2-Deoxy-D-ribose is a fundamental precursor for the biocatalytic synthesis of a wide range of nucleosides, including antiviral and antitumor drugs. conicet.gov.ar Enzymatic methods offer a highly efficient and stereoselective alternative to complex chemical syntheses. researchgate.netsciety.org

Two primary enzymatic methods are employed for this purpose: transglycosylation and one-pot synthesis. researchgate.netthieme-connect.com In transglycosylation, a 2-deoxy-D-ribofuranose donor, such as 2'-deoxyguanosine, is used to transfer the sugar moiety to a new nucleobase, a reaction catalyzed by nucleoside phosphorylases (NPs), particularly purine (B94841) nucleoside phosphorylase (PNP). researchgate.netthieme-connect.comseela.net

The one-pot synthesis approach involves a multi-enzyme cascade starting from 2-deoxy-D-ribose and a nucleobase. researchgate.netthieme-connect.comseela.net This process typically utilizes a series of recombinant enzymes, including a ribokinase (RK) to phosphorylate the sugar, a phosphopentomutase (PPM) to convert the resulting 2-deoxy-D-ribose-5-phosphate to 2-deoxy-α-D-ribofuranose 1-phosphate, and finally a nucleoside phosphorylase (PNP) to couple the sugar phosphate (B84403) with the nucleobase to form the desired 2'-deoxynucleoside. researchgate.netseela.netnih.gov This cascade has been successfully applied to the synthesis of various nucleoside analogues. acs.org

Table 2: Enzymes in One-Pot Nucleoside Synthesis from 2-Deoxy-D-ribose

| Enzyme | Abbreviation | Function | Reference |

| Ribokinase | RK | Phosphorylates 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate | researchgate.netthieme-connect.com |

| Phosphopentomutase | PPM | Isomerizes 2-deoxy-D-ribose-5-phosphate to 2-deoxy-α-D-ribofuranose 1-phosphate | researchgate.netthieme-connect.com |

| Purine Nucleoside Phosphorylase | PNP | Catalyzes the formation of the glycosidic bond between the sugar and the nucleobase | researchgate.netthieme-connect.com |

Transglycosylation Reactions with Purine Nucleoside Phosphorylases

Transglycosylation is an enzymatic method widely used for the synthesis of modified nucleosides. d-nb.info This process involves the transfer of a sugar moiety from a donor nucleoside to an acceptor base, a reaction catalyzed by nucleoside phosphorylases (NPs). d-nb.infochapmanhall.com Specifically for the synthesis of purine deoxynucleosides, Purine Nucleoside Phosphorylases (PNPs) are crucial. mdpi.com

This method has been effectively carried out using whole-cell biocatalysts, such as the thermostable bacteria Bacillus stearothermophilus, which contain the necessary nucleoside phosphorylases. chapmanhall.com These whole-cell systems offer advantages like high efficiency and operational simplicity. chapmanhall.com Research has shown that modifications at various positions of the purine ring are generally well-tolerated by the PNPs in these systems. chapmanhall.com

The table below summarizes the results of representative transdeoxyribosylation reactions using whole cells of B. stearothermophilus to prepare various base-modified 2'-deoxynucleosides. chapmanhall.com

| Acceptor Base | Donor Deoxynucleoside | Product | Conversion (%) | Yield (%) |

| 2,6-Dichloropurine | 2'-Deoxyinosine | 2,6-Dichloropurine 2'-deoxyriboside | >80 | 65 |

| 2-Chlorohypoxanthine | 2'-Deoxyinosine | 2-Chloro-2'-deoxyinosine | >70 | 52 |

| 8-Bromoadenine | 2'-Deoxyinosine | 8-Bromo-2'-deoxyadenosine | >70 | 50 |

| 8-Azaadenine | 2'-Deoxyinosine | 8-Aza-2'-deoxyadenosine | >70 | 48 |

| 5-Fluorouracil | 2'-Deoxyinosine | 5-Fluoro-2'-deoxyuridine | - | 30 |

| Data sourced from Pal and Nair. chapmanhall.com |

One-Pot Cascade Reactions with Ribokinase and Phosphopentomutase

To overcome challenges associated with transglycosylation, such as the need for pre-synthesized donor nucleosides, one-pot cascade reactions starting from the simple sugar 2-deoxy-D-ribose have been developed. researchgate.netseela.net This approach utilizes a multi-enzyme system to synthesize nucleosides in a single reaction vessel. researchgate.netgrafiati.com A common and promising cascade involves three key enzymes: Ribokinase (RK), Phosphopentomutase (PPM), and a Nucleoside Phosphorylase (NP). researchgate.netnih.govworktribe.com

The cascade proceeds as follows:

Ribokinase (RK) from Escherichia coli first catalyzes the phosphorylation of 2-deoxy-D-ribose at the C5 position, using ATP as a phosphate donor, to produce 2-deoxy-D-ribose 5-phosphate. seela.netresearchgate.netresearchgate.net

Phosphopentomutase (PPM) , also commonly from E. coli, then catalyzes the intramolecular transfer of the phosphate group from the C5 to the C1 position, converting 2-deoxy-D-ribose 5-phosphate into 2-deoxy-α-D-ribose 1-phosphate. seela.netnih.gov

Purine Nucleoside Phosphorylase (PNP) utilizes the generated 2-deoxy-α-D-ribose 1-phosphate to glycosylate a target purine base, forming the final 2'-deoxy-β-D-ribonucleoside. nih.govresearchgate.net

This three-enzyme cascade has been successfully applied to the synthesis of various modified nucleosides. researchgate.netseela.net Comparative studies have been conducted using both mesophilic enzymes (from E. coli, operating at 50 °C) and thermophilic enzymes (from Thermus thermophilus, operating at 80 °C) to synthesize 2-chloroadenine (B193299) nucleosides from different pentoses, including 2-deoxyribose. nih.govresearchgate.netnih.gov

The efficiency of these cascade reactions is detailed in the table below, showing the conversion of 2-chloroadenine into its corresponding nucleoside after 30 minutes. nih.govnih.gov

| Pentose Substrate | Enzyme System | Conversion (%) (30 min) |

| D-Ribose (Rib) | Mesophilic | 92 |

| 2-Deoxy-D-ribose (dRib) | Mesophilic | 74 |

| D-Arabinose (Ara) | Mesophilic | 66 |

| 2-Deoxy-2-fluoroarabinose (F-Ara) | Mesophilic | 8 |

| D-Xylose (Xyl) | Mesophilic | 2 |

| D-Ribose (Rib) | Thermophilic | 76 |

| 2-Deoxy-D-ribose (dRib) | Thermophilic | 62 |

| D-Arabinose (Ara) | Thermophilic | 32 |

| 2-Deoxy-2-fluoroarabinose (F-Ara) | Thermophilic | <1 |

| D-Xylose (Xyl) | Thermophilic | 2 |

| Data sourced from Stepanova et al. nih.govnih.gov |

While both systems are effective, the mesophilic enzymes from E. coli generally showed a higher rate of product formation and provided a higher content of the target products in the reaction mixture. nih.govresearchgate.net

Chemical Synthesis and Derivatization of 2 Deoxy D Ribonate

Conventional Synthetic Routes for 2-Deoxy-D-ribonic Acid

The synthesis of 2-deoxy-D-ribonic acid, often prepared as its lithium salt, typically involves multi-step processes that prioritize stereochemical control. A common synthetic strategy initiates from ribonolactone precursors. Key steps in these conventional routes include the halogenation of ribonolactone, which introduces a leaving group at the C2 position, followed by a stereoselective reduction vulcanchem.com. This reduction step, often achieved through catalytic hydrogenation or borohydride (B1222165) reduction, is critical for retaining the desired D-erythro configuration vulcanchem.com. Subsequently, the carboxylic acid group is neutralized with lithium hydroxide (B78521) to yield the final 2-deoxy-D-ribonic acid lithium salt vulcanchem.com.

Recent advancements in the synthesis of related 2-deoxy-D-ribonic acid derivatives have incorporated Lewis acids, such as bis(cyclopentadienyl)titanium (IV) dichloride, to enhance diastereoselectivity, achieving high anti:syn ratios in related compounds vulcanchem.com. While 2-deoxy-D-ribose can be oxidized to 2-deoxy-D-ribonate in bacterial catabolism, indicating an oxidative pathway in biological systems, chemical synthesis often relies on controlled reduction and derivatization of sugar precursors asm.org.

A related compound, 2-deoxy-D-ribonic acid-1,4-lactone, is also a significant chemical entity with physiological effects, known as an irreversible inhibitor of DNA polymerase biosynth.com.

Synthesis of Isotopic Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating complex chemical and biological mechanisms, including those involving this compound. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for detailed mechanistic and kinetic studies symeres.com.

A notable example involves the preparation of 2-deoxy-D-[1-¹⁴C]ribose, where the periodate (B1199274) oxidation of 2-deoxy-D-[1-¹⁴C]ribonic acid has been investigated using radiochemical techniques to quantitatively estimate reaction pathways rsc.orgscilit.comrsc.org. This demonstrates the utility of radioactive isotopes in tracing molecular transformations.

General methods for synthesizing stable isotope-labeled compounds include the direct use of commercially available isotope-containing precursors, followed by the synthesis of the target compound, or through hydrogen/deuterium exchange reactions symeres.com. These labeled compounds are crucial for:

Mechanistic and Kinetic Studies: Deuterium labeling can introduce kinetic isotope effects, providing insights into reaction mechanisms symeres.com.

Tracing Metabolic Pathways: ¹³C and ¹⁵N labeling enables the tracing of metabolic pathways and understanding the fate of compounds in biological systems symeres.com.

Analytical Techniques: Stable isotope-labeled compounds enhance the specificity and sensitivity of analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are vital for structural characterization and quantitative analysis symeres.com.

For instance, D-Ribose, a precursor to 2-deoxy-D-ribose and subsequently 2-deoxy-D-ribonic acid, has been synthesized with ¹³C and deuterium labels (e.g., D-Ribose-1,2-¹³C₂ and D-Ribose-d₆) for research purposes medchemexpress.commedchemexpress.com.

Chemical Derivatization for Analog Exploration

Chemical derivatization of this compound and its related sugar, 2-deoxy-D-ribose, is a common strategy for exploring structure-activity relationships and developing novel analogs with modified properties or functions. This involves modifying existing functional groups or introducing new ones.

One area of exploration involves the synthesis of C1-phosphonamidate derivatives of 2-deoxy-D-ribose as stable analogs of 2-deoxy-alpha-D-ribose-1-phosphate researchgate.net. These derivatives are synthesized via routes that may involve the formation of protected C1-phosphonate esters, often through a Michaelis-Arbuzov reaction, followed by hydrolysis and coupling with amino acid esters researchgate.net. Carbasugar analogs of 2-deoxyribose-1-phosphate have also been synthesized to overcome stability issues associated with the natural phosphate (B84403) researchgate.net.

Derivatization can also involve the modification of hydroxyl groups. For example, the conversion of 2-deoxy-D-ribose to its L-stereoisomer, 2-deoxy-L-ribose, involves a multi-step process including protection, activation, and inversion of the 3- and 4-hydroxyl groups, followed by deprotection google.com. This highlights the ability to manipulate the stereochemistry of the molecule.

Examples of specific derivatizations include:

Halogenation: The synthesis of halogenated analogs such as 5-chloro-5-deoxy-D-ribonate demonstrates the introduction of halogen atoms into the deoxyribonate scaffold uni.lu.

Oxidation Products: Biological and chemical oxidation can lead to various derivatives, such as 2-deoxy-4-keto-D-ribonate, which is an oxidation product of 2-deoxy-D-ribose researchgate.net.

Phosphorylation: The formation of phosphorylated derivatives, such as 5-phospho-D-ribonate, is crucial as these compounds are often key intermediates in metabolic pathways sci-hub.se.

Hydrazide Formation: Derivatization to form hydrazides, like 5-phospho-D-arabinonhydrazide (a related sugar acid derivative), can be employed for various applications, including analytical or synthetic purposes sci-hub.se.

These derivatization strategies allow for the systematic modification of this compound, providing a diverse array of analogs for research into their chemical and biological activities.

Analytical Methodologies for 2 Deoxy D Ribonate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-deoxy-D-ribonate from intricate biological matrices and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust method for the quantification of non-chromophoric compounds like this compound. labmanager.com Since this compound lacks a UV-absorbing chromophore, traditional UV detectors are unsuitable. labmanager.comlcms.cz ELSD provides a universal detection method for non-volatile analytes. labmanager.comsrce.hr The principle of ELSD involves three main stages: nebulization of the HPLC eluent into an aerosol, evaporation of the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and detection of the light scattered by these particles. labmanager.comlcms.cz The intensity of the scattered light is proportional to the mass of the analyte. srce.hr

This technique is compatible with gradient elution, which is often necessary for separating complex mixtures found in biological samples. labmanager.com The sensitivity of the ELSD is influenced by parameters such as the drift tube temperature and the nebulizer gas flow rate. nih.gov For instance, an increase in either of these parameters can lead to a decrease in the signal-to-noise ratio for certain analytes. nih.gov Researchers have successfully developed and validated HPLC-ELSD methods for the simultaneous quantification of various lipids, demonstrating the versatility of this technique for analyzing components that, like this compound, lack chromophores. nih.govnih.govresearchgate.net The method's ability to provide a consistent response for non-volatile substances makes it a valuable tool in the analysis of this compound. lcms.cz

Table 1: HPLC-ELSD Method Parameters

| Parameter | Typical Setting | Rationale |

| Column | Normal Phase or Reversed-Phase C18 | Selection depends on the specific sample matrix and desired separation. nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Gradients are often employed for optimal separation in complex samples. nih.govgoogle.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-chromophoric, non-volatile compounds. labmanager.comshimadzu.com |

| Drift Tube Temp. | 40-100 °C | Optimized to evaporate the mobile phase without degrading the analyte. nih.gov |

| Nebulizer Gas Flow | 1.50-2.40 SLPM | Affects droplet size and, consequently, signal intensity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the metabolic profiling of small molecules in biological fluids. nih.gov It offers high sensitivity, peak resolution, and reproducibility, making it suitable for identifying and quantifying compounds like this compound in complex biological samples such as urine and blood. nih.govnih.gov A key advantage of GC-MS is the availability of extensive electron impact (EI) spectral libraries, which aid in the identification of metabolites. pomics.com

For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. mdpi.com This typically involves methoximation followed by trimethylsilylation (TMS). mdpi.comshimadzu.com The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the capillary column. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.govshimadzu.com GC-MS methods have been successfully developed to quantify products of 2-deoxyribose oxidation in DNA, demonstrating the technique's applicability to related compounds. nih.gov

Table 2: GC-MS Analysis Parameters

| Parameter | Typical Setting | Rationale |

| Derivatization | Methoxyamine hydrochloride in pyridine, followed by MSTFA with 1% TMCS | To increase the volatility of non-volatile analytes like this compound. mdpi.com |

| GC Column | HP-5MS capillary column | A common, robust column for separating a wide range of derivatized metabolites. mdpi.com |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.govshimadzu.com |

| Detector | Mass Selective Detector (e.g., Quadrupole) | Measures the mass-to-charge ratio of the fragmented ions. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of a wide array of biomolecules, including this compound. mdpi.comcreative-proteomics.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. creative-proteomics.com Unlike GC-MS, LC-MS can directly analyze many non-volatile and thermally labile compounds without derivatization. shimadzu.com

In LC-MS, the sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS, which typically produces protonated molecules ([M+H]+) or other adduct ions with minimal fragmentation. shimadzu.com This allows for the determination of the molecular weight of the analyte. creative-proteomics.com

For structural elucidation and enhanced selectivity, tandem mass spectrometry (LC-MS/MS) is employed. creative-proteomics.comcam.ac.uk In this technique, a specific ion (a precursor ion) of the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. creative-proteomics.com This process provides detailed structural information and allows for highly sensitive and specific quantification, even in complex matrices. creative-proteomics.comcam.ac.uk LC-MS methods have been successfully applied to study the inhibition of glycolysis by 2-deoxy-D-glucose, a related compound, demonstrating its utility in metabolic research. mdpi.comnih.gov

Table 3: LC-MS/MS Parameters for Analysis

| Parameter | Typical Setting | Rationale |

| LC Column | Reversed-Phase (e.g., C18) | Provides good retention and separation for polar to moderately nonpolar analytes. cam.ac.uk |

| Mobile Phase | Acetonitrile/Water with additives like formic acid or ammonium (B1175870) acetate | Facilitates ionization and improves peak shape. cam.ac.uk |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Soft ionization technique suitable for a wide range of compounds, including polar molecules like this compound. cam.ac.uk |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is excellent for targeted quantification (MRM), while Q-TOF provides high-resolution mass data for identification. cam.ac.uk |

| Fragmentation | Collision-Induced Dissociation (CID) | Used in MS/MS to generate characteristic fragment ions for structural confirmation and specific quantification. creative-proteomics.com |

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic techniques are vital for probing the molecular structure, bonding, and three-dimensional arrangement (conformation) of this compound.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a molecule. up.ac.za IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. up.ac.za A vibration is IR active if it results in a change in the molecule's dipole moment. up.ac.za Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). up.ac.za A vibration is Raman active if it causes a change in the molecule's polarizability. up.ac.za

For 2-deoxy-D-ribose, the absence of the hydroxyl group at the C2 position leads to significant changes in its hydrogen-bonding network compared to D-ribose, which is reflected in their respective IR spectra. researchgate.netresearchgate.net The IR spectrum of 2-deoxy-D-ribose shows a narrower band in the OH stretching region (around 3368 and 3327 cm⁻¹) compared to D-ribose, indicating a different H-bonding environment. researchgate.netresearchgate.net Both IR and Raman spectra can be divided into distinct regions corresponding to specific vibrational modes, such as OH stretching, CH/CH₂ stretching, and C-O/C-C stretching, as well as various deformational modes. researchgate.net Quantum chemical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. researchgate.net

Table 4: Key Vibrational Regions in IR/Raman Spectra of 2-Deoxy-D-ribose/ribonate

| Spectral Region (cm⁻¹) | Vibrational Mode Assignment | Significance |

| 3600–3050 | O-H stretching | Sensitive to hydrogen bonding. researchgate.net |

| 3050–2800 | C-H / CH₂ stretching | Provides information on the hydrocarbon backbone. researchgate.net |

| 1500–1200 | C-H / CH₂ deformation | Reflects the bending and wagging motions of the molecule. researchgate.net |

| 1200–800 | C-O / C-C stretching | Characteristic of the sugar ring and side chain structure. researchgate.net |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comhindsinstruments.com It provides detailed information about the absolute configuration and conformation of molecules in solution. bruker.comulpgc.es VCD spectra are often complex, with signals that are typically three to five orders of magnitude smaller than the corresponding IR absorption bands, requiring high-performance instrumentation. bruker.com

Studies on 2-deoxy-D-ribose using VCD have been instrumental in determining its conformational preferences in both solid and solution phases. ulpgc.es By comparing experimental VCD spectra with those calculated using quantum mechanical methods, researchers have concluded that the α- and β-pyranose forms are the dominant structures. ulpgc.es The analysis of VCD bands, including their signs and intensities, has been crucial in confirming the presence of these anomers. ulpgc.es For example, in an aqueous solution of 2-deoxy-D-ribose, a characteristic (−,+) couplet observed at 1116 and 1077 cm⁻¹ is indicative of its specific pyranose forms. ulpgc.es VCD has also revealed that while the open-chain form of 2-deoxy-D-ribose is negligible in the solid phase, it exists in a non-negligible percentage in aqueous solution. ulpgc.es This technique provides a powerful means to study the subtle structural details of chiral molecules like this compound and its parent sugar.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules, including this compound. weebly.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular structure, including the carbon framework, the number and types of protons, and the connectivity between atoms. weebly.comegyankosh.ac.in

The structure of this compound, the conjugate base of 2-deoxy-D-ribonic acid, features a five-carbon chain with hydroxyl groups at positions C3, C4, and C5. nih.gov The absence of a hydroxyl group at the C2 position is a key structural feature. NMR spectroscopy can precisely confirm this arrangement.

Detailed research into the conformational preferences of related sugar derivatives, such as 2'-deoxyribonucleosides, relies heavily on ¹H NMR studies to determine aspects like the puckering of the sugar ring and the orientation of attached bases. researchgate.net While this compound is an open-chain molecule, the principles of chemical shift and coupling constant analysis are fundamental to confirming its linear structure and the stereochemistry of its chiral centers. nih.gov

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each chemically non-equivalent proton in the molecule produces a distinct signal. The position of the signal (chemical shift, δ) is influenced by the local electronic environment. Protons attached to carbons bearing electronegative oxygen atoms (C3, C4, C5) are expected to resonate at a lower field (higher ppm values) compared to the protons at C2, which is a methylene (B1212753) group (CH₂).

The protons on the C2 carbon are diastereotopic and are expected to show distinct chemical shifts. The splitting of signals (multiplicity) is caused by spin-spin coupling with neighboring protons and provides information about the number of adjacent protons. For instance, the H3 proton signal would be split by the protons on C2 and C4. Advanced techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine through-space proximity of protons, further aiding in conformational analysis. nih.gov

The following table outlines the predicted ¹H NMR spectral data for the related compound 2-Deoxyribonic acid in a D₂O solvent. hmdb.ca

Interactive Table: Predicted ¹H NMR Data for 2-Deoxyribonic Acid Data predicted by the Human Metabolome Database (HMDB) for a 1D, 100 MHz spectrum in D₂O. hmdb.ca

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H2a | 2.33 | Doublet of Doublets (dd) |

| H2b | 2.51 | Doublet of Doublets (dd) |

| H3 | 4.11 | Multiplet (m) |

| H4 | 3.82 | Multiplet (m) |

| H5a | 3.59 | Doublet of Doublets (dd) |

| H5b | 3.71 | Doublet of Doublets (dd) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A distinct signal is typically observed for each unique carbon atom. In this compound, five signals are expected, corresponding to C1 through C5. The chemical shift of each carbon is indicative of its chemical environment.

The C1 carbon, being part of a carboxylate group, will resonate at the lowest field (highest ppm value). Carbons bonded to hydroxyl groups (C3, C4, C5) will appear in an intermediate region, while the C2 methylene carbon will be found at the highest field (lowest ppm value). nih.gov Studies on related deoxy-sugars have shown that ¹³C NMR relaxation data can also provide insights into molecular flexibility and motion in solution. nih.gov

The table below shows predicted ¹³C NMR spectral data for 2-Deoxyribonic acid. hmdb.ca

Interactive Table: Predicted ¹³C NMR Data for 2-Deoxyribonic Acid Data predicted by the Human Metabolome Database (HMDB) for a 1D, 100 MHz spectrum in D₂O. hmdb.ca

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | 179.05 |

| C2 | 42.11 |

| C3 | 71.39 |

| C4 | 72.31 |

| C5 | 64.63 |

Two-dimensional (2D) NMR experiments, such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools used to definitively assign these signals. A COSY spectrum reveals which protons are coupled to each other, while an HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous proof of the molecule's structure. researchgate.net

Biological Activities and Mechanistic Studies of 2 Deoxy D Ribonate

Function as a Metabolic Intermediate and End Product

2-Deoxy-D-ribonate functions as a metabolic intermediate and end product in several biological contexts. It is notably a component of novel oxidative pathways for the catabolism of 2-deoxy-D-ribose in diverse bacterial species, including Pseudomonas simiae, Paraburkholderia bryophila, Burkholderia phytofirmans, and Klebsiella michiganensis. frontiersin.orgnih.govhmdb.canih.gov In these pathways, 2-deoxy-D-ribose is oxidized to this compound, which is then further oxidized to ketodeoxyribonate before being cleaved into acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA. frontiersin.orgnih.govhmdb.canih.gov This suggests a role for this compound in the breakdown of DNA degradation products, as 2-deoxy-D-ribose itself is a building block of DNA released upon cell death and DNA degradation. frontiersin.orgnih.govhmdb.canih.gov

Furthermore, this compound is considered a waste product of metabolism in some bacterial systems. frontiersin.orgnih.govhmdb.canih.gov It can also arise from the repair processes of oxidatively damaged DNA or through a spontaneous reaction involving hydrogen peroxide and 2-keto-3-deoxy-D-gluconate. nih.govnih.gov In humans, this compound has been identified as a metabolite and detected in human urine. nih.govhznu.edu.cnnih.gov The acid form, 2-deoxyribonic acid, is generated as part of bistranded lesions by various DNA damaging agents, including antitumor agents like bleomycin (B88199) and the neocarzinostatin (B611948) chromophore, ionizing radiation, and organometallic oxidants. It also acts as a metastable intermediate in DNA damage processes mediated by copper phenanthroline nucleases and can form under anaerobic conditions in the presence of the radiosensitizing agent tirapazamine. hznu.edu.cn

Interactions with DNA Metabolism and Stability

The lactone derivative of this compound, specifically 2-deoxy-D-ribonic acid-1,4-lactone, has demonstrated significant interactions with DNA metabolism and stability.

Role of 2-Deoxy-D-ribonic Acid-1,4-Lactone as a DNA Polymerase Inhibitor

2-Deoxy-D-ribonic acid-1,4-lactone (2DRA) functions as an irreversible inhibitor of DNA polymerase. biosynth.commdpi.comnih.gov This inhibitory action is attributed to its ability to interfere with the transfer reactions essential for DNA replication. biosynth.commdpi.com Mechanistically, 2DRA binds to the nuclease domain of the DNA polymerase enzyme, thereby preventing the enzyme from cleaving phosphodiester bonds. This binding ultimately leads to the inhibition of DNA synthesis. biosynth.commdpi.com Due to its specific inhibitory properties, 2DRA has been utilized as a molecular tool in various biochemical applications. nih.gov

Impact on Nuclear DNA Synthesis in Experimental Models

In experimental models, 2-deoxy-D-ribonic acid-1,4-lactone (2DRA) has been shown to be a potent inhibitor of nuclear DNA synthesis, both in vitro and in vivo. biosynth.commdpi.com Beyond its inhibitory effects on DNA synthesis, 2DRA also exhibits genotoxic properties, with the capacity to induce mutations in cells when exposed to radiation or chemical treatments. biosynth.commdpi.com

Research on Pro-Angiogenic Properties in Experimental Models

While 2-deoxy-D-ribose (2dDR), a related deoxy sugar, has been extensively studied and demonstrated to possess pro-angiogenic properties in various experimental models, including the upregulation of vascular endothelial growth factor (VEGF) production and modulation of endothelial cell proliferation and migration, direct research focusing solely on the pro-angiogenic properties of this compound in experimental models is not extensively documented in the provided literature. The cited research for this section primarily pertains to 2-deoxy-D-ribose. frontiersin.orgresearchgate.netnih.gov

Theoretical and Computational Investigations of 2 Deoxy D Ribonate

Quantum Chemical Calculations for Conformational Preferences (e.g., DFT, MP2)

Quantum chemical calculations are powerful tools for exploring the conformational landscape of molecules like 2-deoxy-D-ribonate. Methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are frequently employed to determine the stable conformations and their relative energies. nih.govnih.govruhr-uni-bochum.de

Theoretical studies have revealed that for 2-deoxy-D-ribose, a significant number of conformers, up to 22, have relative energies within 5 kJ mol⁻¹ of the absolute minimum, indicating a complex conformational equilibrium. rsc.org The choice of the functional in DFT calculations can influence the predicted relative stabilities of different forms, such as the β/α ratio of pyranose anomers. rsc.org For instance, at 0 K, the M06-2X functional predicts a decrease in the β/α ratio for 2-deoxy-D-ribose compared to room temperature, while the B3LYP functional shows the opposite trend. rsc.org

Advanced computational strategies combine different levels of theory to achieve high accuracy. For example, geometries can be optimized at the DFT level (e.g., B3LYP/6-31G(d,p)) and then single-point energies can be calculated at a higher level of theory, such as MP2/6-311++G(d,p), to obtain more reliable energy values. researchgate.netresearchgate.net This approach has been used to investigate all conformers of the furanose, pyranose, and linear forms of the 2-deoxy-D-ribose molecule. researchgate.netresearchgate.net

| Method | Functional/Basis Set | Key Finding on 2-Deoxy-D-ribose |

| DFT | B3LYP and M06-2X | Explored the full conformational landscape (open-chain, furanose, pyranose), identifying the α-pyranose form as the most populated. rsc.org |

| DFT/MP2 | MP2/6-311++G(d,p)//DFT B3LYP/6-31G(d,p) | Calculated vibrational spectra for all conformers of furanose, pyranose, and linear forms. researchgate.netresearchgate.net |

| Microwave Spectroscopy & Ab Initio | - | Identified two conformers of α-D-deoxyribopyranose and four of β-D-deoxyribopyranose. researchgate.net |

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with biological macromolecules like proteins and nucleic acids. nih.govspringernature.com These simulations track the movements of atoms over time, providing insights into conformational changes, binding affinities, and the role of solvent molecules. figshare.comcas.czmicrosoft.com

MD simulations have been instrumental in understanding how 2-deoxy-D-ribose and its derivatives interact with proteins. For instance, the interaction of 2-deoxy-D-ribose with the main protease of SARS-CoV-2 has been investigated using MD simulations to validate docking results and assess the stability of the complex. nih.gov Key metrics analyzed in such simulations include the root-mean-square deviation (RMSD) and the radius of gyration, which provide information about the conformational stability of the protein-ligand complex. nih.gov An RMSD value of less than 3 Å is generally considered indicative of a stable binding. nih.gov

In the context of DNA, MD simulations have been used to study the structure and dynamics of deoxyoctanucleotides, where 2-deoxy-D-ribose is a fundamental building block. figshare.comcas.cz These simulations, often performed in a periodic water box to mimic physiological conditions, have shown that while DNA segments largely maintain a B-conformation, the terminal base pairs can exhibit significant deviations. figshare.comcas.cz Such simulations are crucial for understanding the flexibility of DNA and how it influences biological function. nih.gov

The analysis of interaction networks within MD simulations, often using graph theory, can identify key residues and interactions that are critical for biological function and allosteric communication within proteins. plos.org This approach can pinpoint "hub" residues that are highly connected and essential for maintaining the structural integrity and function of a protein upon binding to a ligand like this compound.

| Simulation Target | Simulation Method | Key Findings and Metrics |

| 2-Deoxy-D-ribose with SARS-CoV-2 Main Protease | Molecular Docking and MD Simulations | Validated binding interactions and stability of the complex using RMSD and radius of gyration. nih.gov |

| Deoxyoctanucleotides | MD simulations in a periodic water box | DNA segments retain approximate B-conformation, but with significant terminal base pair deviations. figshare.comcas.cz |

| Protein-Ligand Interactions | MD Simulations and Network Analysis | Identifies key residues ("hubs") and interaction networks crucial for binding and allosteric regulation. plos.org |

Spectroscopic Simulations and Vibrational Assignments

Theoretical simulations of spectra, particularly vibrational spectra (infrared and Raman), are vital for interpreting experimental data and assigning specific spectral features to the molecular vibrations of this compound. researchgate.netresearchgate.net These simulations are often performed using quantum chemical methods like DFT. nih.gov

By calculating the vibrational frequencies and intensities of different conformers, researchers can generate a theoretical spectrum that can be compared with experimental results. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes, such as the stretching and bending of O-H, C-H, and C-O bonds. researchgate.netresearchgate.net For 2-deoxy-D-ribose, vibrational spectra of all conformers of the furanose, pyranose, and linear forms have been calculated, taking into account the anharmonicity of the vibrations to improve accuracy. researchgate.netresearchgate.net

These calculations have been successfully used to interpret the experimental IR spectrum of 2-deoxy-D-ribose, particularly in the region of O-H group stretching vibrations. researchgate.net The theoretical approach helps to explain the origin of each band and can even reveal differences in the populations of various anomers in experimental conditions compared to their thermodynamic equilibrium values. researchgate.net For example, the analysis of the IR spectrum of 2-deoxy-D-ribose in a low-temperature inert matrix was made possible through such detailed quantum chemical modeling. researchgate.net

The combination of experimental spectroscopy and theoretical calculations provides a powerful synergy. ulpgc.es For instance, vibrational circular dichroism (VCD) spectroscopy, coupled with DFT calculations, has been used to study the conformational preferences of 2-deoxy-D-ribose in both aqueous solution and the solid phase. ulpgc.es This combined approach confirmed that the α- and β-pyranose forms are the dominant configurations. ulpgc.es

| Spectroscopic Technique | Computational Method | Application to 2-Deoxy-D-ribose |

| Infrared (IR) Spectroscopy | DFT (B3LYP/6-31G(d,p)) and MP2 (MP2/6-311++G(d,p)) | Calculated and assigned vibrational spectra of furanose, pyranose, and linear forms, interpreting experimental IR spectra. researchgate.netresearchgate.net |

| Vibrational Circular Dichroism (VCD) | DFT (B3LYP and M06-2X) | Studied conformational preferences in aqueous solution and solid phase, confirming the dominance of pyranose forms. ulpgc.es |

| Raman Spectroscopy | DFT and HF | In conjunction with FTIR, used to carry out complete vibrational assignment and analysis of fundamental modes. nih.gov |

Future Research Directions for 2 Deoxy D Ribonate Studies

Elucidating Novel Metabolic Pathways and Enzymatic Mechanisms

While oxidative pathways for the catabolism of 2-deoxy-D-ribonate have been identified in various bacteria, there is a substantial opportunity to uncover further metabolic routes and the enzymes that catalyze them. nih.govbiorxiv.org Recent studies have proposed that 2-deoxy-D-ribose is oxidized to this compound, which is then further oxidized to ketodeoxyribonate and subsequently cleaved into acetyl-CoA and glyceryl-CoA. nih.govasm.org This pathway has been genetically evidenced in several bacterial genera, including Pseudomonas, Paraburkholderia, and Burkholderia. nih.govbiorxiv.org

Future research should focus on:

Identification of Novel Enzymes: Prospecting for and characterizing new enzymes involved in this compound metabolism from diverse microbial sources. For instance, the deoxyribose dehydrogenase in Pseudomonas simiae shows similarities to a vanillin (B372448) dehydrogenase, suggesting a possible recent evolution or substrate promiscuity that warrants further investigation. nih.govbiorxiv.org

Delineating Alternative Pathways: Investigating alternative catabolic pathways, such as the one involving acyl-CoA intermediates identified in Klebsiella michiganensis. biorxiv.orgnih.gov Comparative genomics and metabolomics approaches could reveal a wider diversity of metabolic strategies for utilizing this compound in nature.

Structural and Mechanistic Studies: Detailed structural and mechanistic studies of key enzymes, such as the short-chain dehydrogenase/reductase (SDR) and the β-keto acid cleavage enzyme, will provide fundamental insights into their catalytic mechanisms and substrate specificities. asm.orgnih.gov This knowledge is crucial for understanding the metabolic logic and for future engineering efforts.

A proposed oxidative pathway for this compound catabolism is detailed below:

| Step | Reactant | Enzyme | Product |

| 1 | 2-deoxy-D-ribose | Molybdenum-dependent dehydrogenase | 2-deoxy-D-ribono-1,5-lactone |

| 2 | 2-deoxy-D-ribono-1,5-lactone | Lactonase | This compound |

| 3 | This compound | Short-chain dehydrogenase/reductase (SDR) | 2-deoxy-3-keto-D-ribonate |

| 4 | 2-deoxy-3-keto-D-ribonate | β-keto acid cleavage enzyme | D-glyceryl-CoA and Acetoacetate (B1235776) |

Advanced Biocatalytic Applications for Value-Added Chemical Production

The enzymes involved in this compound metabolism represent a promising toolkit for biocatalysis. While much of the current research in this area focuses on 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), the principles can be extended to enzymes that act on this compound. nih.govnih.govnih.gov DERAs are utilized in the stereoselective formation of carbon-carbon bonds to produce chiral building blocks for the synthesis of high-value chemicals, including pharmaceuticals. nih.govnih.govnih.gov

Future research in this domain should explore:

Enzyme Engineering: Directed evolution and rational protein engineering of enzymes from this compound pathways to enhance their stability, substrate scope, and catalytic efficiency for industrial applications. nih.gov

Cascade Reactions: Designing multi-enzyme cascade reactions that utilize this compound or its metabolic derivatives as substrates for the synthesis of complex molecules. nih.gov This can lead to more efficient and sustainable production processes for valuable chemicals.

Whole-Cell Biocatalysts: Developing engineered microorganisms that can efficiently convert renewable feedstocks into this compound and then into desired value-added products, leveraging the newly discovered metabolic pathways.

Development of Hyphenated Analytical Techniques for Trace Analysis

To fully understand the metabolic fate and biological roles of this compound, sensitive and selective analytical methods for its detection and quantification in complex biological matrices are essential. Hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are well-suited for this purpose. ijpsjournal.comijarnd.comsaspublishers.com

Future advancements in this area should focus on:

LC-MS/MS and GC-MS Methods: Developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the trace analysis of this compound and its metabolites. ijpsjournal.comsaspublishers.com These techniques offer high sensitivity and specificity, enabling the study of metabolic fluxes and the identification of novel intermediates.

LC-NMR for Structural Elucidation: Employing liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) for the unambiguous structural elucidation of novel metabolites in the this compound pathways. ijpsjournal.comresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Exploring the use of CE-MS for the analysis of charged species in the this compound metabolic network, offering high separation efficiency and low sample consumption. researchgate.net

| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound Studies |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | Quantification of volatile derivatives |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | High-sensitivity quantification in biological fluids |

| LC-NMR | Polarity and column interaction | Nuclear magnetic resonance | Structural elucidation of unknown metabolites |

| CE-MS | Charge and size | Mass-to-charge ratio | Analysis of charged intermediates |

Exploration of Undiscovered Biological Roles and Regulatory Networks

The biological significance of this compound is likely to extend beyond its role as a simple metabolic intermediate. Its precursor, 2-deoxy-D-ribose, is known to have diverse biological effects, including the induction of apoptosis in certain cell types and the promotion of angiogenesis. nih.govnih.gov It is plausible that this compound, as a product of 2-deoxy-D-ribose oxidation, may also possess unique biological activities or serve as a signaling molecule.

Future research should aim to:

Investigate Cellular Effects: Examine the effects of this compound on various cellular processes, such as cell proliferation, differentiation, and apoptosis, in different cell types and model organisms.

Uncover Regulatory Networks: Identify the regulatory networks that control the expression of genes involved in this compound metabolism. In Pseudomonas simiae, the expression of pathway enzymes is induced by deoxyribose or deoxyribonate, indicating the presence of a regulatory system that responds to these sugars. nih.govbiorxiv.org

Explore Host-Microbe Interactions: Investigate the role of this compound metabolism in the context of host-microbe interactions, as it is a component of the metabolic landscape in environments like the gut.

The exploration of these future research directions will undoubtedly deepen our understanding of the chemical biology of this compound and may unlock new applications in biotechnology and medicine.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 2-deoxy-D-ribonate, and how do researchers validate their accuracy?

- Methodology : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, with specific chemical shift assignments for carbons (e.g., C1: 180.24 ppm, C2: 40.57 ppm) to confirm structural integrity . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity and molecular weight. Validation involves cross-referencing data with established spectral libraries and replicating measurements under controlled conditions (e.g., pH, temperature) to minimize instrumental drift.

Q. How does this compound participate in biochemical pathways compared to structurally similar compounds like 2-deoxy-D-ribose?

- Methodology : Comparative studies use enzyme kinetics (e.g., aldolase A5VH82 assays) to evaluate substrate specificity and reaction rates. Researchers monitor intermediates via stopped-flow spectroscopy or isotopic labeling (e.g., ¹³C tracing) to track metabolic incorporation. Differences in reactivity often arise from the carboxylate group in ribonate versus the hydroxyl group in ribose, affecting binding affinity in enzymatic reactions .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Methodology : Challenges include side reactions during phosphorylation or oxidation steps. Mitigation strategies involve optimizing reaction stoichiometry, using protecting groups (e.g., tert-butyldimethylsilyl), and monitoring progress with thin-layer chromatography (TLC). Purity is ensured via recrystallization or gradient elution in column chromatography, with final validation using NMR and MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic interactions of this compound under physiologically variable conditions?

- Methodology : Employ a factorial design to test variables like pH (4.0–8.0), temperature (25–37°C), and ionic strength. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Ensure feasibility by piloting small-scale trials and aligning with FINER criteria (e.g., ethical use of enzymes, relevance to metabolic pathways) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct meta-analyses to identify confounding variables (e.g., reagent purity, assay sensitivity). Replicate conflicting experiments under standardized conditions, using traceable reference materials (e.g., USP-grade reagents). Apply statistical tools like Bland-Altman plots to assess inter-laboratory variability .

Q. Which computational models best predict the reactivity of this compound in novel synthetic pathways?

- Methodology : Density functional theory (DFT) simulations model electron distribution and transition states, validated against experimental kinetic data. Molecular dynamics (MD) simulations predict solvation effects and conformational flexibility. Cross-disciplinary collaboration with cheminformatics platforms (e.g., Gaussian, Schrödinger Suite) enhances predictive accuracy .

Methodological Considerations

- Data Collection : For kinetic studies, use quench-flow instruments to capture rapid enzymatic reactions, ensuring timepoints align with reaction half-lives .

- Ethical Compliance : Adhere to ICH guidelines for reagent handling and documentation, particularly in studies involving recombinant DNA or etiologic agents .

- Literature Review : Systematically analyze gaps using frameworks like PICO (Population: enzyme systems; Intervention: this compound; Comparison: analogs; Outcome: reactivity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.